molecular formula C17H15NO B1314369 3-Methyl-4-(1-naphthyloxy)aniline CAS No. 83054-45-9

3-Methyl-4-(1-naphthyloxy)aniline

Cat. No.: B1314369
CAS No.: 83054-45-9
M. Wt: 249.31 g/mol
InChI Key: YSNDKUCPFBMCJL-UHFFFAOYSA-N
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Description

3-Methyl-4-(1-naphthyloxy)aniline is an organic compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol. It is widely used in the field of organic chemistry and has applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-4-(1-naphthyloxy)aniline involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing costs, and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-naphthyloxy)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides) . The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield amines .

Scientific Research Applications

3-Methyl-4-(1-naphthyloxy)aniline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-naphthyloxy)aniline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting their activity and downstream biological processes . The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-4-(1-naphthyloxy)aniline include other aniline derivatives and naphthyloxy compounds . These compounds share structural similarities but may have different functional groups or substituents.

Uniqueness

This compound is unique due to its specific combination of a methyl group, a naphthyloxy group, and an aniline moiety. This unique structure imparts specific chemical and physical properties, making it suitable for various applications in scientific research and industry .

Properties

IUPAC Name

3-methyl-4-naphthalen-1-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-11-14(18)9-10-16(12)19-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNDKUCPFBMCJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40531686
Record name 3-Methyl-4-[(naphthalen-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83054-45-9
Record name 3-Methyl-4-(1-naphthalenyloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83054-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-[(naphthalen-1-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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